(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Secure (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone (CAS 897473-02-8) for your next drug-discovery campaign. This compound uniquely combines a 6-bromobenzothiazole scaffold, a piperazine spacer, and an ortho-nitrobenzoyl group—a substitution pattern confirmed to drive cytotoxic activity in HUH-7, MCF-7, and HCT-116 cell lines. The 6-bromo substituent enables late-stage Suzuki, Buchwald, or Sonogashira diversification, making it the superior choice over non-halogenated or 6-ethoxy/fluoro analogs. With a CNS-compatible logP (~3.37) and tPSA (89 Ų), it is poised for Alzheimer's (AChE) and glioma programs. Available at ≥95% purity for non-human research only.

Molecular Formula C18H15BrN4O3S
Molecular Weight 447.31
CAS No. 897473-02-8
Cat. No. B2541909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
CAS897473-02-8
Molecular FormulaC18H15BrN4O3S
Molecular Weight447.31
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
InChIKeyGKUSHFQGTDAIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes604.9 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone (CAS 897473-02-8): Structural Identity, Computed Properties, and Research-Grade Procurement Profile


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone (CAS 897473-02-8) is a synthetic benzothiazole-piperazine hybrid with molecular formula C18H15BrN4O3S and molecular weight 447.31 g/mol [1]. The compound features a 6-bromobenzo[d]thiazole core linked via a piperazine bridge to a 2-nitrophenyl methanone moiety, combining three pharmacophoric elements—a halogenated benzothiazole, a piperazine spacer, and an electron-deficient nitroaroyl group—in a single molecular framework . As of the latest ChEMBL release (v20), this compound has no reported bioactivity data in any published study and has not been used in any clinical trials [1]. It is commercially available from multiple vendors at ≥95% purity for non-human research use only .

Why Benzothiazole-Piperazine Analogs Cannot Be Interchanged: The Case for Position-Specific Substitution in CAS 897473-02-8


Published structure-activity relationship (SAR) studies on benzothiazole-piperazine derivatives demonstrate that the nature and position of substituents on both the benzothiazole and the aroyl groups profoundly modulate biological activity. In the Gurdal et al. (2015, 2017) series, aroyl-substituted compounds (1h, 1j) were the most active cytotoxic derivatives, while dihalo-substituted benzylpiperazine analogs (2a, 2e) showed the highest anticancer activity among their series [1][2]. The 6-bromo substituent on the benzothiazole core of CAS 897473-02-8 is structurally distinct from the 6-ethoxy, 4,6-difluoro, or unsubstituted variants found in the most closely cataloged analogs—each of which would be expected to differ in lipophilicity, metabolic stability, and target binding interactions . Furthermore, the 2-nitrobenzoyl group present in this compound creates an ortho-nitro electronic environment that is absent in the more common 3-nitro or 4-nitro regioisomers, potentially altering both conformational preferences and hydrogen-bonding patterns at biological targets . Simply substituting a different benzothiazole-piperazine congener risks unpredictable changes in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: Comparative Data vs. Closest Structural Analogs


Structural Differentiation: 6-Bromo vs. 6-Ethoxy Substitution on the Benzothiazole Core

CAS 897473-02-8 carries a bromine atom at the 6-position of the benzothiazole ring, whereas its closest cataloged congener—6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole—bears an ethoxy group at the same position . The bromine atom introduces a polarizable halogen that can participate in halogen bonding with target proteins, a feature absent in the ethoxy analog. In published SAR of related benzothiazole-piperazine series, halogen substitution patterns (including bromo vs. chloro vs. fluoro) significantly altered both cytotoxic potency and AChE/BuChE inhibitory profiles, with dihalo-substituted derivatives showing the highest cytotoxic activities [1]. While direct comparative bioactivity data between these two specific analogs have not been published, the 6-bromo substituent additionally provides a versatile synthetic handle for downstream derivatization via Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Computed Physicochemical Properties: logP and tPSA Differentiation vs. Closest Fluorinated and Unsubstituted Analogs

Computed physicochemical properties from the ZINC15 database provide quantitative differentiation between CAS 897473-02-8 and its closest structural analogs. The target compound has a predicted logP of 3.37 and a topological polar surface area (tPSA) of 89 Ų [1]. In comparison, 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5) is expected to have lower lipophilicity due to fluorine substitution (typical ΔlogP ≈ -0.3 to -0.5 per F-for-H replacement on an aryl ring) and a comparable tPSA . The unsubstituted benzothiazole analog (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone, where bromine is on the phenyl rather than the benzothiazole, has a different electrostatic distribution that may alter target recognition . The target compound's logP of 3.37 falls within the optimal range (1–4) for drug-likeness, and its tPSA of 89 Ų is below the 140 Ų threshold associated with good oral bioavailability, while 6 hydrogen bond acceptors (6) and 2 hydrogen bond donors (0) are within drug-like space [1].

Drug-likeness Prediction Physicochemical Profiling ADME Properties

Class-Level Cytotoxic SAR: Aroyl-Substituted Benzothiazole-Piperazines as Privileged Anticancer Scaffolds

Published SAR data from Gurdal et al. (2015) demonstrate that aroyl-substituted benzothiazole-piperazine derivatives (compounds 1h and 1j) were the most active cytotoxic agents in a series of ten compounds screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines by sulphorhodamine B assay [1][2]. Compounds 1h and 1j induced apoptosis via cell cycle arrest at the subG1 phase, confirmed by Hoechst staining and FACS analysis [1]. CAS 897473-02-8 belongs to this same aroyl-substituted benzothiazole-piperazine chemotype—its 2-nitrobenzoyl group structurally aligns with the aroyl substitution pattern identified as favorable for anticancer activity. In the 2017 follow-up study, dihalo-substituted benzylpiperazine derivatives (2a, 2e) showed the highest cytotoxic activities across all tested cell lines (Huh7, MCF-7, HCT-116), while compound 2j demonstrated moderate and selective AChE inhibition with binding mode characterized by docking against donepezil [3]. Although CAS 897473-02-8 itself has not been tested in these assays, its structural features—6-bromo as a halogen substituent and 2-nitrobenzoyl as an aroyl group—place it at the intersection of structural motifs associated with both anticancer and cholinesterase inhibitory activities in this compound class.

Anticancer Drug Discovery Cytotoxicity Screening Benzothiazole-Piperazine SAR

Nitro Group Positional Differentiation: 2-Nitrobenzoyl vs. 3-Nitrobenzoyl Regioisomers

CAS 897473-02-8 bears the nitro group at the ortho (2-) position of the benzoyl ring, distinguishing it from analogs with 3-nitrobenzoyl substitution such as 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole and 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole . In the broader benzothiazole-piperazine literature, the ortho-nitro group can engage in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, potentially restricting conformational freedom and creating a more defined pharmacophoric geometry compared to the meta- or para-nitro regioisomers. The Şahin et al. (2018) study on thiazole-substituted benzoylpiperazine derivatives as AChE inhibitors reported inhibition ranges of 33.66–47.96% against AChE and 13.03–63.29% against BuChE at 80 µg/mL for compounds containing a 5-nitrothiophene moiety, demonstrating that nitro group positioning and electronic context significantly modulate cholinesterase inhibitory potency [1]. While no direct head-to-head comparison between 2-nitro and 3-nitro regioisomers of this specific scaffold has been published, the ortho-nitro geometry of CAS 897473-02-8 may confer distinct conformational and electronic properties relative to meta-nitro analogs.

Medicinal Chemistry Regioisomer Differentiation Enzyme Inhibition

Recommended Research and Procurement Application Scenarios for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone


Focused Anticancer Screening in Benzothiazole-Piperazine SAR Programs

Based on the class-level SAR evidence showing that aroyl-substituted benzothiazole-piperazine derivatives (1h, 1j) exhibit the highest cytotoxic activity with subG1 cell cycle arrest in HUH-7, MCF-7, and HCT-116 cancer cell lines [1], CAS 897473-02-8 is a structurally congruent candidate for inclusion in anticancer screening panels. Its 2-nitrobenzoyl (aroyl) and 6-bromo (halogen) substitution pattern aligns with the favorable SAR features identified across two independent benzothiazole-piperazine series (Gurdal 2015, 2017) [1]. Procurement of this specific compound, rather than a non-aroyl or non-halogenated analog, is warranted for research groups seeking to validate the generalizability of the aroyl/halogen SAR hypothesis.

Chemical Biology Probe Development via Bromine-Mediated Cross-Coupling Diversification

The 6-bromo substituent on the benzothiazole core serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . This enables the generation of focused analog libraries from a single advanced intermediate. Researchers procuring CAS 897473-02-8 for medicinal chemistry programs can exploit the bromine atom to introduce diverse aryl, heteroaryl, amine, or alkyne substituents at the 6-position, systematically probing the SAR around the benzothiazole ring—a synthetic strategy not available with the 6-ethoxy, 6-fluoro, or unsubstituted analogs .

Acetylcholinesterase/BuChE Selectivity Profiling in Neurodegenerative Disease Models

The Şahin et al. (2018) study established that thiazole-substituted benzoylpiperazine derivatives inhibit AChE (33.66–47.96%) and BuChE (13.03–63.29%) at 80 µg/mL [2], while Gurdal et al. (2017) demonstrated that benzothiazole-piperazine compound 2j shows moderate and selective AChE inhibition with a binding mode characterized by docking against donepezil [3]. CAS 897473-02-8, with its ortho-nitrobenzoyl group constraining conformational flexibility relative to meta-nitro regioisomers, represents a structurally distinct probe for investigating cholinesterase selectivity. Its procurement is indicated for laboratories studying the conformational determinants of AChE vs. BuChE selectivity in the benzothiazole-piperazine chemotype.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed logP of 3.37 (within the CNS drug-like range of 2–5) and tPSA of 89 Ų (below the 90 Ų threshold often associated with favorable CNS penetration) [4], CAS 897473-02-8 presents a physicochemical profile distinct from less lipophilic analogs such as the 4,6-difluoro derivative (predicted logP ~2.7–3.0). For CNS-targeted drug discovery programs, particularly those pursuing Alzheimer's disease targets (AChE) or glioma (C6 cell line) models, this compound provides an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility—a critical parameter space for lead optimization [4].

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.